molecular formula C7H12Cl2N4 B2396204 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride CAS No. 2241141-58-0

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride

Cat. No.: B2396204
CAS No.: 2241141-58-0
M. Wt: 223.1
InChI Key: GDZTZTLNBYWUJY-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride typically involves the reaction of imidazole derivatives with appropriate nitrile and amine groups. One common method involves the reaction of 1-(3-aminopropyl)imidazole with cyanogen bromide under controlled conditions to form the carbonitrile derivative. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is unique due to the presence of both the aminopropyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3-aminopropyl)imidazole-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-2-1-4-11-5-3-10-7(11)6-9;;/h3,5H,1-2,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZTZTLNBYWUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)C#N)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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